Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate
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Overview
Description
Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate is a chemical compound with the molecular formula C12H21NO3. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate typically involves the reaction of ethyl acetoacetate with a suitable quinoxaline derivative under controlled conditions. One common method includes the condensation of ethyl acetoacetate with 2,3-diaminotoluene, followed by cyclization and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various hydrogenated quinoxaline compounds .
Scientific Research Applications
Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, known for its diverse biological activities.
Ethyl quinoxaline-2-carboxylate: Another derivative with similar structural features but different functional groups.
Decahydroquinoxaline: A hydrogenated form of quinoxaline with distinct chemical properties.
Uniqueness
This compound is unique due to its specific ester functional group and the presence of a decahydroquinoxaline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h8-10,13H,2-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOQFUFLSAJYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NC2CCCCC2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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